N1-(2-ethoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
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Overview
Description
N1-(2-ethoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a complex organic compound featuring an oxalamide core with ethoxyphenyl and phenyl-imidazolyl-thioethyl substituents
Scientific Research Applications
Chemistry
In chemistry, N1-(2-ethoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a therapeutic agent. The imidazole ring is known for its biological activity, and derivatives of this compound could exhibit antimicrobial, antifungal, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-ethoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide typically involves multi-step organic reactions:
Formation of the Imidazole Derivative: The synthesis begins with the preparation of the 4-phenyl-1H-imidazole-2-thiol. This can be achieved by reacting 4-phenyl-1H-imidazole with thiourea under acidic conditions.
Thioethylation: The imidazole derivative is then reacted with 2-bromoethylamine to introduce the thioethyl group.
Oxalamide Formation: The final step involves the reaction of the thioethyl-imidazole derivative with oxalyl chloride and 2-ethoxyaniline under basic conditions to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reagents.
Chemical Reactions Analysis
Types of Reactions
N1-(2-ethoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N1-(2-ethoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring could play a crucial role in binding to these targets, while the oxalamide moiety might influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N1-(2-ethoxyphenyl)-N2-(2-((4-methyl-1H-imidazol-2-yl)thio)ethyl)oxalamide: Similar structure but with a methyl group instead of a phenyl group on the imidazole ring.
N1-(2-ethoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)propyl)oxalamide: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
N1-(2-ethoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both the ethoxyphenyl and phenyl-imidazolyl-thioethyl groups makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-2-28-18-11-7-6-10-16(18)24-20(27)19(26)22-12-13-29-21-23-14-17(25-21)15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3,(H,22,26)(H,23,25)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDZGQGALXQNEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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